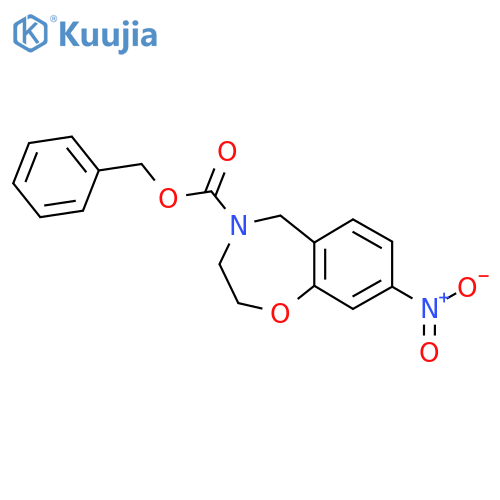

Cas no 2680861-90-7 (Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

- EN300-28295198

- 2680861-90-7

- Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

-

- インチ: 1S/C17H16N2O5/c20-17(24-12-13-4-2-1-3-5-13)18-8-9-23-16-10-15(19(21)22)7-6-14(16)11-18/h1-7,10H,8-9,11-12H2

- InChIKey: HBDXBAHPEWYOQU-UHFFFAOYSA-N

- ほほえんだ: O1C2C=C(C=CC=2CN(C(=O)OCC2C=CC=CC=2)CC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 328.10592162g/mol

- どういたいしつりょう: 328.10592162g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 84.6Ų

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28295198-5.0g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 5.0g |

$4184.0 | 2025-03-19 | |

| Enamine | EN300-28295198-0.25g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 0.25g |

$1328.0 | 2025-03-19 | |

| Enamine | EN300-28295198-0.1g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 0.1g |

$1269.0 | 2025-03-19 | |

| Enamine | EN300-28295198-0.5g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 0.5g |

$1385.0 | 2025-03-19 | |

| Enamine | EN300-28295198-1g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 1g |

$1442.0 | 2023-09-07 | ||

| Enamine | EN300-28295198-10g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 10g |

$6205.0 | 2023-09-07 | ||

| Enamine | EN300-28295198-1.0g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 1.0g |

$1442.0 | 2025-03-19 | |

| Enamine | EN300-28295198-0.05g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 0.05g |

$1212.0 | 2025-03-19 | |

| Enamine | EN300-28295198-10.0g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 10.0g |

$6205.0 | 2025-03-19 | |

| Enamine | EN300-28295198-2.5g |

benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate |

2680861-90-7 | 95.0% | 2.5g |

$2828.0 | 2025-03-19 |

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2680861-90-7): A Comprehensive Overview

Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate, identified by the CAS number 2680861-90-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzoxazepine class, a heterocyclic structure known for its diverse biological activities. The presence of a nitro group and a benzyloxy carbonyl moiety in its molecular framework imparts unique chemical and pharmacological properties, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate consists of a fused benzene and oxygen-containing ring system, which is further substituted with a nitro group at the 8-position and a benzyloxy carbonyl group at the 4-position. This arrangement contributes to its stability and reactivity under various conditions, facilitating its use in synthetic chemistry and drug design. The compound’s solubility profile and metabolic behavior are also critical factors that influence its suitability for pharmaceutical applications.

In recent years, there has been growing interest in benzoxazepine derivatives due to their potential as scaffolds for developing new drugs. Specifically, the nitro-substituted benzoxazepines have shown promise in modulating various biological pathways, including those involved in neurodegenerative diseases and cancer. Research indicates that the nitro group can enhance the binding affinity of these compounds to target proteins, thereby improving their efficacy. Additionally, the benzyloxy carbonyl moiety can serve as a protective group during synthesis, allowing for selective modifications at other sites of the molecule.

One of the most compelling aspects of Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is its potential role in addressing unmet medical needs. Studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in disease progression. For instance, preliminary data suggest that it may interfere with the activity of kinases involved in tumor growth and metastasis. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.

The synthesis of Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed coupling reactions. These techniques not only improve efficiency but also minimize byproduct formation, making the process more environmentally friendly.

From a pharmacokinetic perspective, Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate exhibits favorable properties that enhance its bioavailability and therapeutic window. Animal studies have shown that it is well-tolerated at doses comparable to those required for efficacy. Moreover, its metabolic pathways have been characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques. These studies provide valuable insights into how the compound is processed within the body and help in predicting potential side effects.

The regulatory landscape for pharmaceutical compounds like Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency. Additionally, rigorous preclinical testing is conducted to assess safety and efficacy before human trials can begin. This meticulous approach underscores the importance of thorough characterization in bringing new drugs to market.

In conclusion,Benzyl 8-nitro-2,3,4,5-tetrahydro-l,4-benzoxazepine-l-carboxylate (CAS No.2680861—90—7) represents a promising candidate for further development in pharmaceutical research.Its unique structural features,combined with preliminary evidence of biological activity,make it an intriguing compound for addressing various health challenges.As research continues to uncover new applications,this molecule is poised to play a significant role in advancing therapeutic strategies across multiple disease areas.

2680861-90-7 (Benzyl 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate) 関連製品

- 1171579-10-4(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-yl)methylpyrrolidin-2-one)

- 2172126-11-1(3-(4-chloro-3-methylphenyl)-2-cyanopropanoic acid)

- 326866-17-5(FAAH inhibitor 1)

- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)

- 2694724-82-6({4-(methanesulfinylmethyl)phenylmethyl}(methyl)amine)

- 893732-30-4((2E)-3-4-Methoxy-3-(morpholin-4-ylmethyl)phenylacrylic Acid)

- 1270560-93-4(tert-butyl N-2-amino-2-(6-methylpyridin-3-yl)ethylcarbamate)

- 4965-26-8(5-Nitrobenzobthiophene)

- 6183-54-6(methyl cis-3-hydroxycyclohexane-1-carboxylate)

- 58861-53-3(2-(4-Fluorophenyl)pyridine)